molecular formula C19H26N6O B10958780 N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10958780
M. Wt: 354.4 g/mol
InChI Key: NQBZORZQRWNBAZ-UHFFFAOYSA-N
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Description

N-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the formation of the pyrazolo[3,4-b]pyridine core. Key reagents used in these reactions include ethyl pyrazole, isopropylamine, and various catalysts to facilitate the cyclization and functionalization processes . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

N-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of N-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA .

Comparison with Similar Compounds

N-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazole derivatives such as:

Properties

Molecular Formula

C19H26N6O

Molecular Weight

354.4 g/mol

IUPAC Name

N-[1-(2-ethylpyrazol-3-yl)ethyl]-3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H26N6O/c1-7-24-16(8-9-20-24)13(5)22-19(26)15-10-12(4)21-18-17(15)14(6)23-25(18)11(2)3/h8-11,13H,7H2,1-6H3,(H,22,26)

InChI Key

NQBZORZQRWNBAZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(C)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)C(C)C)C

Origin of Product

United States

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